molecular formula C12H13N3O3 B5531445 ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate

ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate

Cat. No. B5531445
M. Wt: 247.25 g/mol
InChI Key: BFKLIJVOUGLFHG-UHFFFAOYSA-N
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Description

Quinazolinone derivatives, including those with structures similar to ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate, are widely researched for their pharmacological activities. Their synthesis often involves multistep chemical reactions, leveraging the reactivity of functional groups to construct the quinazolinone core.

Synthesis Analysis

The synthesis of related compounds often involves one-pot reactions or multistep processes combining various reagents and catalysts under specific conditions. For instance, compounds with a quinazolinone structure can be synthesized via cycloaddition reactions or by employing Gould-Jacobs reactions, followed by modifications to introduce different substituents at specific positions on the quinazolinone nucleus (Anderson et al., 1988).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including crystal structure and conformational details, can be elucidated through X-ray crystallography and spectroscopic methods. These analyses reveal the planarity of the quinazolinone core and the spatial orientation of substituents, which are crucial for the compound's reactivity and interactions (Baba et al., 2019).

properties

IUPAC Name

ethyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(17)14-8-4-5-10-9(6-8)11(16)15(2)7-13-10/h4-7H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLIJVOUGLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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